methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
CAS No.: 405917-31-9
VCID: VC5289257
Molecular Formula: C28H28O5
Molecular Weight: 444.527
* For research use only. Not for human or veterinary use.
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate - 405917-31-9](/images/structure/VC5289257.png)
Description |
Methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound features a unique structural arrangement, incorporating a benzochromene moiety and various functional groups, which contribute to its potential therapeutic applications and utility in organic synthesis. Synthesis and Chemical ReactionsThe synthesis of methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves multiple steps, often requiring precise control over reaction conditions such as temperature, solvents, and catalysts. Sodium hydride is commonly used to facilitate deprotonation steps necessary for subsequent reactions.
Biological Activities and Potential ApplicationsCoumarin derivatives, including methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate, are studied for their potential therapeutic effects. These compounds interact with specific molecular targets, suggesting applications in medicinal chemistry, particularly in areas like anticancer and antimicrobial research. |
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CAS No. | 405917-31-9 | ||||||||||||
Product Name | methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate | ||||||||||||
Molecular Formula | C28H28O5 | ||||||||||||
Molecular Weight | 444.527 | ||||||||||||
IUPAC Name | methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate | ||||||||||||
Standard InChI | InChI=1S/C28H28O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h7-8,10-17H,3-6,9,18H2,1-2H3 | ||||||||||||
Standard InChIKey | OXLJSQDYGFUQLV-UHFFFAOYSA-N | ||||||||||||
SMILES | CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 1637038 | ||||||||||||
Last Modified | Jul 23 2023 |
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